(3-Ethyl-1,2-oxazol-4-yl)methanol
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Overview
Description
(3-Ethyl-1,2-oxazol-4-yl)methanol is a heterocyclic compound with a molecular formula of C6H9NO2 and a molecular weight of 127.14 g/mol It features a five-membered ring containing both nitrogen and oxygen atoms, making it part of the oxazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-1,2-oxazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of ethanolamine with aryl nitriles in the presence of a catalyst such as ruthenium(II) under neat conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazoline ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3-Ethyl-1,2-oxazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form the corresponding oxazolidine.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as alkyl halides or organometallic reagents can be used for substitution reactions.
Major Products Formed
Oxidation: (3-Ethyl-1,2-oxazol-4-yl)aldehyde or (3-Ethyl-1,2-oxazol-4-yl)carboxylic acid.
Reduction: (3-Ethyl-1,2-oxazolidin-4-yl)methanol.
Substitution: Various substituted oxazoles depending on the nucleophile used.
Scientific Research Applications
(3-Ethyl-1,2-oxazol-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: It is used in the synthesis of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of (3-Ethyl-1,2-oxazol-4-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of biochemical processes at the cellular level .
Comparison with Similar Compounds
Similar Compounds
- (3-Methyl-1,2-oxazol-4-yl)methanol
- (4-Ethyl-1,2-oxazol-3-yl)methanol
- (3-Ethyl-5-methyl-1,2-oxazol-4-yl)methanol
Uniqueness
(3-Ethyl-1,2-oxazol-4-yl)methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and target specificity .
Properties
IUPAC Name |
(3-ethyl-1,2-oxazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-6-5(3-8)4-9-7-6/h4,8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBNFPHEZAOLPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC=C1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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